![molecular formula C19H16BrN3O3S B3466517 N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3466517.png)
N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide
Overview
Description
N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.00958 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, characterized by a bromobenzene moiety, a sulfonamide group, and a pyridine derivative, with a molecular formula of and a molecular weight of approximately 396.32 g/mol. Its unique structural components suggest significant interactions with biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Notably, it has shown efficacy as an inhibitor of polyglutamine aggregation, which is particularly relevant in neurodegenerative diseases such as Huntington's disease. The sulfonamide group is known for its interactions with biological targets, influencing cellular pathways associated with cancer and neurodegeneration.
Inhibition of Polyglutamine Aggregation
Research has demonstrated that this compound effectively inhibits the aggregation of polyglutamine sequences in vitro. This property is crucial for mitigating neuronal degeneration in models of Huntington's disease. A study published in the Proceedings of the National Academy of Sciences highlighted its ability to suppress neurodegeneration in vivo, indicating its potential as a therapeutic agent for polyglutamine disorders .
Binding Affinity and Selectivity
Interaction studies using techniques such as surface plasmon resonance have revealed that this compound binds selectively to target proteins involved in disease pathways. The binding affinities are quantitatively assessed to understand the mechanism of action at the molecular level. Preliminary data suggest that the compound's structural features contribute to its selectivity and potency against specific biological targets.
Case Studies
- Huntington's Disease Model : In Drosophila models expressing polyQ proteins, treatment with this compound resulted in significant reductions in neurodegeneration markers compared to untreated controls. This study underscores the compound's potential therapeutic benefits in neurodegenerative diseases .
- Cancer Cell Lines : In vitro studies on various cancer cell lines have indicated that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are currently under investigation, with promising preliminary results suggesting its role as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
N-(4-chlorophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide | Structure | Contains chlorine instead of bromine; may exhibit different biological activity. |
N-(phenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide | Structure | Lacks halogen substitution; simpler structure may lead to different reactivity. |
N-(4-fluorophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide | Structure | Fluorine substitution; could enhance lipophilicity and bioavailability. |
These comparisons highlight how variations in halogen substitution can influence biological activity and pharmacological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-3-(pyridin-2-ylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-13-5-6-14(19(24)22-16-9-7-15(20)8-10-16)12-17(13)27(25,26)23-18-4-2-3-11-21-18/h2-12H,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLTAODKYTUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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